1,3-Butadiene, 2-chloro-, dimer
Description
Contextualization of 2-Chloro-1,3-Butadiene (Chloroprene) as a Monomer
2-Chloro-1,3-butadiene, commonly known as chloroprene (B89495), is a colorless, volatile liquid primarily utilized as the monomer for the production of polychloroprene, a synthetic rubber marketed under the trade name Neoprene. smolecule.comchemicalbook.comvedantu.com The structure of chloroprene, featuring a conjugated diene system with a chlorine substituent, makes it highly reactive and susceptible to polymerization. vaia.comwikipedia.org This reactivity is central to its utility in synthesizing a polymer with desirable characteristics such as chemical resistance and flexibility. vaia.compolysciences.com The production of chloroprene typically involves a multi-step process starting from 1,3-butadiene (B125203), including chlorination, isomerization, and dehydrochlorination. vedantu.comwikipedia.org
Overview of Dimerization Phenomena in Conjugated Dienes
Conjugated dienes, hydrocarbons containing two alternating double bonds, readily undergo dimerization through a process known as the Diels-Alder reaction. acs.orgyoutube.comkhanacademy.org This [4+2] cycloaddition involves one diene molecule acting as the diene and another as the dienophile, resulting in the formation of a cyclic adduct. youtube.comkhanacademy.orgyoutube.com The reaction is concerted, meaning all bond-breaking and bond-forming occur in a single step. youtube.com The stereochemistry and regioselectivity of the Diels-Alder reaction are influenced by factors such as the electronic properties of the substituents on the diene and dienophile, as well as the reaction conditions. youtube.comrsc.org For a diene to react, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. youtube.comkhanacademy.org
Academic and Industrial Significance of 1,3-Butadiene, 2-chloro-, Dimer
The dimer of 2-chloro-1,3-butadiene holds significance in both academic and industrial spheres. Industrially, its formation is often considered a side reaction during the synthesis and storage of chloroprene monomer, which can be undesirable. nih.gov However, from an academic standpoint, the study of these dimers provides valuable insights into the mechanisms of Diels-Alder reactions involving substituted dienes. Research has identified various isomers of the chloroprene dimer, and their characterization contributes to a deeper understanding of cycloaddition reactions. acs.orgnih.gov Furthermore, these dimers can serve as starting materials for the synthesis of other complex molecules. In a notable instance, four different chloroprene dimerization products were identified as contaminants emitted from ALTEF gas sampling bags, suggesting that the material may incorporate a chloroprene-based polymer. nih.gov
Research Scope and Objectives Pertaining to the Dimer
Scientific investigation into the this compound is multifaceted. A primary objective is the identification and structural elucidation of the various dimer isomers that can be formed. This involves advanced analytical techniques to understand the intricate stereochemistry and regiochemistry of the dimerization process. Another key research area is the study of the kinetics and thermodynamics of the dimerization reaction, including the influence of temperature and catalysts on the product distribution. allenpress.com For instance, research has shown that the bulk thermal polymerization of chloroprene at 35°C is essentially a polymerization of its dimers. allenpress.com Furthermore, there is interest in exploring the potential applications of these dimers as chemical intermediates, transforming them from byproducts into valuable chemical entities.
Compound Information
| Compound Name | Synonym(s) |
| 1,3-Butadiene, 2-chloro- | Chloroprene, 2-Chlorobuta-1,3-diene |
| This compound | Chloroprene dimer |
| Polychloroprene | Neoprene |
| 1,3-Butadiene | |
| 3,4-dichloro-l-butene | |
| 1,4-dichloro-2-butene | |
| 1-chlorobuta-1,3-diene | |
| N,N-dimethylacetamide | |
| Phenol | |
| Isoprene (B109036) |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H10Cl2 |
| Molecular Weight | 177.07 g/mol |
| Monoisotopic Mass | 176.0159557 Da |
| LogP | 3.85 |
This data is compiled from various chemical databases and research articles.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14523-89-8 |
|---|---|
Molecular Formula |
C26H38N2O4 |
Molecular Weight |
177.07 g/mol |
IUPAC Name |
2-chlorobuta-1,3-diene |
InChI |
InChI=1S/2C4H5Cl/c2*1-3-4(2)5/h2*3H,1-2H2 |
InChI Key |
XXPCAAFTBIEPEP-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
Canonical SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
Synonyms |
1,3-BUTADIENE,2-CHLORO-,DIME |
Origin of Product |
United States |
Mechanistic Investigations of 2 Chloro 1,3 Butadiene Dimerization
Thermal Dimerization Pathways
Concerted Cycloaddition Mechanisms: [4+2] and [2+2] Pathways
Concerted cycloaddition reactions, where bond formation occurs in a single step, play a significant role in chloroprene (B89495) dimerization. The [4+2] cycloaddition, or Diels-Alder reaction, involves a 1,3-diene reacting with a dienophile to form a six-membered ring. In the case of chloroprene dimerization, one molecule acts as the diene and the other as the dienophile. chempedia.infouzh.ch This pathway leads to the formation of cyclohexene (B86901) derivatives.
Simultaneously, [2+2] cycloaddition can occur, where two alkene units react to form a four-membered cyclobutane (B1203170) ring. free.frnih.gov This pathway accounts for the formation of divinylcyclobutane isomers. The competition between [4+2] and [2+2] cycloaddition pathways is a key feature of chloroprene dimerization. free.frnih.gov
Stepwise Dimerization Mechanisms: Diradical Intermediate Formation
In addition to concerted pathways, stepwise mechanisms involving the formation of diradical intermediates have been proposed to explain the product distribution in chloroprene dimerization. researchgate.netrsc.orgresearchgate.net These diradicals are transient species with two unpaired electrons. nih.gov The formation of these intermediates is thought to occur through a one-center attack. rsc.orgresearchgate.net
Several initial modes of attack between two chloroprene molecules have been hypothesized to lead to the formation of diradical intermediates. These include 1,1, 1,4, and 4,4 attacks, all of which are thought to proceed through transition states with similar free energies. researchgate.netrsc.orgresearchgate.net These diradical intermediates can then cyclize to form the various observed dimer products. The formation of these diradicals is a key step in explaining the presence of certain isomers that are not readily accounted for by purely concerted mechanisms. rsc.orgresearchgate.net
Isomerization and Rearrangement Processes Post-Dimerization
Following the initial dimerization, the resulting products can undergo further isomerization and rearrangement reactions, adding to the complexity of the final product mixture.
Cope Rearrangement Products and Pathways (e.g., Dichlorocyclooctadiene Formation)
A significant post-dimerization process is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com In the context of chloroprene dimers, certain divinylcyclobutane derivatives can undergo a Cope rearrangement to form dichlorocyclooctadiene isomers. researchgate.netrsc.orgresearchgate.net This rearrangement is thermally allowed and proceeds through a concerted mechanism, often favoring a chair-like transition state. wikipedia.orgspcmc.ac.in The formation of 1,6-dichloro-cyclo-octadiene-1,5 from a cyclobutane derivative is a well-documented example of this process in chloroprene chemistry. researchgate.netrsc.org
Influence of Reaction Environment on Dimerization Kinetics and Selectivity
Temperature Dependence and Activation Energy Implications
The products of this thermal dimerization include cyclobutane and cyclohexene derivatives in comparable yields. researchgate.netrsc.orgresearchgate.net Specifically, these products have been identified as 1,2-dichloro-1,2-divinyl-cyclobutane, 1-chloro-4-(α-chlorovinyl)-cyclohexene, and 2-chloro-4-(α-chlorovinyl)-cyclohexene. researchgate.netrsc.orgresearchgate.net A minor product, 1,6-dichloro-cyclo-octadiene-1,5, is also formed through a Cope rearrangement of the cyclobutane derivative. researchgate.netrsc.orgresearchgate.net
| Parameter | Value | Source |
| Temperature Range Studied | 25–60°C | researchgate.netrsc.orgresearchgate.net |
| Overall Reaction Order | Second Order | rsc.orgresearchgate.net |
| Activation Energy | 20.9–24 kcal/mol | free.fr |
Role of Monomer Concentration and Solvent Effects
The rate of dimerization is dependent on the concentration of the chloroprene monomer. free.fr Studies have shown an absence of solvent effects on the dimerization mechanism, suggesting that the polarity of the reaction medium does not significantly influence the reaction pathway. researchgate.netrsc.org This observation, combined with the kinetic data, has led to the proposal of a general mechanism for the dimerization. It is suggested that the transition state is formed through a one-center attack, with three possible modes (1,1; 1,4; and 4,4) occurring to produce intermediates that are likely diradical in nature and possess similar free energies. researchgate.netrsc.org The dilution of the monomer with inert solvents is a practice used to help manage the reaction, particularly for safe shipment. free.fr
Role of Free-Radical Processes in Dimerization
The dimerization of chloroprene is primarily a thermal process. free.fr The use of free-radical inhibitors, such as diphenylpicrylhydrazyl, does not inhibit the dimerization reactions. researchgate.netfree.fr This indicates that the formation of dimers does not proceed through a free-radical chain mechanism. Instead, the dimerization reactions are understood to be thermally initiated cycloaddition reactions. free.fr
Structural Elucidation and Isomeric Characterization of 1,3 Butadiene, 2 Chloro , Dimer Products
Identification of Primary Dimer Isomers
During the thermal dimerization of chloroprene (B89495), conducted in a temperature range of 25–60°C, several primary isomeric products are formed. researchgate.netrsc.org The principal products are categorized as cyclobutane (B1203170) and cyclohexene (B86901) type adducts, which are typically formed in comparable yields. researchgate.netrsc.orgresearchgate.net The formation of these dimers is a second-order reaction, and mechanistic studies suggest that the process likely proceeds through diradical intermediates. researchgate.netrsc.org
Cyclobutane-Type Adducts (e.g., 1,2-Dichloro-1,2-divinylcyclobutane)
One of the major products isolated from the thermal dimerization of chloroprene is 1,2-dichloro-1,2-divinylcyclobutane. researchgate.netrsc.org This isomer is the result of a [2+2] cycloaddition process. Its structure has been confirmed through various analytical techniques, including infrared and nuclear magnetic resonance (n.m.r.) spectroscopy. rsc.org Both cis- and trans- configurations of this cyclobutane derivative are possible, adding to the complexity of the dimer mixture. The formation of this adduct is significant as it serves as a precursor to other minor isomers through rearrangement reactions. researchgate.netresearchgate.net
Cyclohexene-Type Adducts (e.g., 1-Chloro-4-(α-chlorovinyl)-cyclohexene-1 and 2-Chloro-4-(α-chlorovinyl)-cyclohexene-1)
Alongside the cyclobutane adducts, the dimerization of chloroprene yields significant quantities of cyclohexene derivatives, which are formal Diels-Alder or [4+2] cycloaddition products. researchgate.netresearchgate.net Two primary cyclohexene isomers have been characterized:
1-Chloro-4-(α-chlorovinyl)-cyclohexene-1
2-Chloro-4-(α-chlorovinyl)-cyclohexene-1
These isomers are formed in comparable amounts to the cyclobutane adducts. researchgate.netrsc.org Kinetic studies have shown that the energy of activation for the formation of the cyclohexene derivatives is identical to that of the cyclobutane derivative, suggesting a common or closely related transition state. researchgate.netrsc.org The formation of these specific isomers provides insight into the regiochemistry of the dimerization reaction.
Analysis of Minor and Rearranged Dimeric Species
Beyond the primary cyclobutane and cyclohexene adducts, the dimerization of chloroprene also produces smaller quantities of other cyclic isomers, primarily through molecular rearrangements of the initial products.
Characterization of Cyclooctadiene Derivatives (e.g., 1,6-Dichloro-cyclooctadiene 1:5)
A notable minor product identified in the dimer mixture is 1,6-dichloro-cyclooctadiene-1,5 . researchgate.netrsc.org This eight-membered ring derivative is not formed directly from two chloroprene monomers but arises from a Cope rearrangement of the less stable 1,2-dichloro-1,2-divinylcyclobutane isomer. researchgate.netresearchgate.netresearchgate.net The structure of this cyclooctadiene has been established through degradation via ozonolysis. researchgate.net Its presence as a minor product, particularly at lower dimerization temperatures (e.g., 35°C), highlights the complex reaction pathways involved in chloroprene dimerization. researchgate.net
Dimer Isomer Summary
| Isomer Type | Specific Compound | Formation Pathway | Relative Yield |
|---|---|---|---|
| Cyclobutane Adduct | 1,2-Dichloro-1,2-divinylcyclobutane | [2+2] Cycloaddition | Primary Product |
| Cyclohexene Adduct | 1-Chloro-4-(α-chlorovinyl)-cyclohexene-1 | [4+2] Cycloaddition | Primary Product |
| Cyclohexene Adduct | 2-Chloro-4-(α-chlorovinyl)-cyclohexene-1 | [4+2] Cycloaddition | Primary Product |
| Cyclooctadiene Derivative | 1,6-Dichloro-cyclooctadiene 1:5 | Cope Rearrangement of Cyclobutane Adduct | Minor Product |
Stereochemical Aspects and Conformational Analysis of Dimer Isomers
The study of the stereochemistry of chloroprene dimers reveals further details about the reaction mechanism. The formation of the cyclohexene-type adducts is notably non-stereospecific. acs.org This lack of stereospecificity, which is often a hallmark of concerted pericyclic reactions, suggests that the dimerization proceeds through a stepwise mechanism involving diradical intermediates that have sufficient lifetime to allow for free rotation before ring closure. researchgate.netacs.org
The conformational analysis of the various cyclic dimers is complex. For instance, cyclooctane (B165968) rings, such as the one in 1,6-dichloro-cyclooctadiene, are known to be flexible and can exist in several conformations, like the chair-boat form, to minimize strain. scribd.com Similarly, the substituted cyclobutane and cyclohexene rings will adopt preferred conformations to reduce steric and torsional strain among the chloro and vinyl substituents. For example, in substituted cyclohexanes, bulky groups often favor an equatorial position to enhance stability. scribd.com The specific conformations of these chloroprene dimers influence their physical properties and subsequent reactivity.
Kinetic and Thermodynamic Studies of 2 Chloro 1,3 Butadiene Dimerization
Overall Reaction Rate and Order Determination
The thermal dimerization of 2-chloro-1,3-butadiene is a thermally initiated process that can occur even during storage at ordinary temperatures. free.frrsc.org Extensive kinetic studies, often employing dilatometry to measure the change in volume as the reaction progresses, have been conducted to determine the rate of this reaction. rsc.orgresearchgate.net
| Parameter | Value | Method | Source(s) |
|---|---|---|---|
| Reaction Order | Second-Order | Dilatometric Studies | rsc.orgresearchgate.net |
Activation Energies for Dimer Formation and Isomerization
The dimerization of 2-chloro-1,3-butadiene yields a mixture of products, primarily cyclohexene (B86901) and cyclobutane (B1203170) derivatives. rsc.orgresearchgate.net A key finding from kinetic studies is that the activation energy for the formation of the cyclobutane derivative is identical to that for the formation of the cyclohexene derivative. rsc.orgresearchgate.net This suggests a common or energetically similar transition state for the formation of these different dimer structures. rsc.org The primary products identified are 1,2-dichloro-1,2-divinyl-cyclobutane, 1-chloro-4-(α-chlorovinyl)-cyclohexene, and 2-chloro-4-(α-chloro-vinyl)-cyclohexene. rsc.orgresearchgate.net
Table 2: Activation Energies for 2-Chloro-1,3-Butadiene Dimerization
| Reaction Pathway | Activation Energy (E) (kJ/mol) | Activation Energy (E) (kcal/mol) | Source(s) |
|---|---|---|---|
| Overall Dimerization | 89.5 ± 4.2 | 21.4 ± 1.0 | researchgate.net |
| Cyclobutane Formation (4R) | 91.2 ± 4.2 | 21.8 ± 1.0 | researchgate.net |
| Cyclohexene Formation (6R) | 91.2 ± 4.2 | 21.8 ± 1.0 | researchgate.net |
Enthalpic Considerations and Exothermic Heat Generation
Due to this hazard, temperature control of vessels containing 2-chloro-1,3-butadiene is of paramount importance. free.fr The heat generated by the second-order dimerization reaction is dependent on both the temperature and the concentration of the monomer. free.fr To mitigate the risks associated with the exothermic reaction, the monomer is often diluted with inert solvents, which helps to manage the heat generated during shipping and storage. free.fr
Computational and Theoretical Approaches to Dimerization Understanding
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods are fundamental to understanding the intricate pathways of chemical reactions, including the dimerization of chloroprene (B89495). These calculations probe the potential energy surface of the reacting system to identify transition states and intermediates, thereby elucidating the reaction mechanism.
The dimerization process begins with the conformational preferences of the chloroprene monomer. Theoretical calculations have established that chloroprene exists in multiple conformational states, primarily the s-trans, s-cis, and gauche forms. The s-trans conformer, where the double bonds are oriented in opposite directions, is the most thermodynamically stable. smolecule.comacs.org High-level calculations indicate that the gauche and s-cis conformers are higher in energy by approximately 2.5 and 3.3 kcal/mol, respectively. smolecule.comacs.org This energy difference is crucial as the s-cis conformation is a prerequisite for the concerted Diels-Alder pathway, a common route for diene dimerization.
Quantum chemical studies, often employing Density Functional Theory (DFT), are used to compare different mechanistic possibilities, such as a concerted [4+2] cycloaddition (Diels-Alder reaction) versus a stepwise mechanism involving diradical intermediates. For related dienes, such as 1,3-butadiene (B125203), ab initio studies have been conducted to investigate these concerted and stepwise mechanisms. acs.org Similar computational approaches applied to other substituted dienes, like 2,3-dimethyl-1,3-butadiene, have shown that a concerted pathway for the Diels-Alder reaction is energetically favored over a stepwise diradical path. These studies provide a framework for understanding the likely pathways for 2-chloro-1,3-butadiene dimerization. The presence of the chlorine substituent is expected to influence the electronic structure and, consequently, the activation barriers and regioselectivity of the dimerization reaction.
Furthermore, quantum chemical methods are used to study the reactivity of chloroprene with other species, such as the OH-radical initiated atmospheric chemistry of chloroprene, which has been investigated using DFT and ab initio calculations. acs.org These studies, which map out reaction pathways and determine the stability of intermediates, showcase the power of quantum chemistry to predict the most likely chemical transformations.
Table 1: Calculated Relative Energies of Chloroprene Conformers This table presents the relative energies of the main conformers of the 2-chloro-1,3-butadiene monomer, as determined by quantum chemical calculations. The s-trans conformer is the reference point (0 kcal/mol) as it is the most stable state.
| Conformer | Relative Energy (kcal/mol) | Computational Method Reference |
| s-trans | 0.0 | M06-2X/aug-cc-pVTZ acs.org |
| gauche | 2.5 | M06-2X/aug-cc-pVTZ smolecule.comacs.org |
| s-cis | 3.3 | M06-2X/aug-cc-pVTZ smolecule.comacs.org |
Molecular Dynamics Simulations of Dimerization Processes
Molecular Dynamics (MD) simulations offer a means to study the time-evolution of molecular systems, providing insights into the dynamic processes of dimerization. While quantum chemical calculations are excellent for mapping static potential energy surfaces, MD simulations can model the actual trajectory of molecules as they approach and react, subject to the forces derived from a given potential.
Direct MD simulation of the chemical reaction of dimerization itself is computationally demanding. However, MD is extensively used to simulate the behavior of systems containing chloroprene monomers and polymers to understand their physical properties. For instance, MD simulations have been employed to investigate the compatibility and mechanical properties of chloroprene rubber blended with other polymers like polyurethane. researchgate.net These simulations can reveal information about cohesive energy density, solubility, and other physical parameters that are indirectly related to the intermolecular forces that also drive dimerization. researchgate.net
To understand the dimerization event itself, multiscale modeling approaches can be applied. Coarse-grained (CG) MD simulations, where groups of atoms are represented as single particles, can be used to study the self-assembly of monomers over longer timescales. nih.gov This approach has been successfully used to simulate the dimerization of transmembrane helices, where separate helices spontaneously form dimers within a lipid bilayer. nih.gov Models generated from CG-MD can then be converted to all-atom representations for more detailed refinement using atomistic MD simulations. nih.gov This multiscale strategy could be applied to model the initial association of chloroprene monomers in a solvent or bulk phase, providing starting configurations for subsequent quantum chemical calculations of the reaction barrier.
Prediction of Dimer Structures and Energetics
A key application of computational chemistry is the prediction of the stable structures of the 2-chloro-1,3-butadiene dimer and their relative energies. The dimerization can proceed through various pathways, leading to a mixture of structural isomers, primarily Diels-Alder adducts. The two main Diels-Alder pathways involve one monomer acting as the diene and the other as the dienophile.
The initial conformation of the chloroprene monomer (s-trans vs. s-cis) plays a significant role in the products formed. smolecule.comacs.org The reaction kinetics are also critical, and computational methods can predict the activation energy for the formation of each dimer. The transition state structures for these reactions can be located on the potential energy surface, and their energies determine the reaction rates. By calculating the energy barriers for different dimerization pathways, chemists can predict which products are kinetically favored.
Comparative Analysis with Dimerization of Other Dienes
The computational study of chloroprene dimerization is enriched by comparing it with similar analyses of other conjugated dienes like 1,3-butadiene, isoprene (B109036), and 2,3-dimethyl-1,3-butadiene. This comparative approach helps to understand the electronic and steric effects of substituents on the dimerization process.
1,3-Butadiene: As the parent compound, the dimerization of 1,3-butadiene is a benchmark case. acs.orgnih.gov Theoretical studies have extensively investigated its thermal dimerization to form 4-vinylcyclohexene, exploring both concerted and stepwise diradical mechanisms. acs.orgnih.gov Comparing the calculated activation barriers for butadiene with those for chloroprene can quantify the effect of the chlorine atom on the reaction rate.
Isoprene (2-methyl-1,3-butadiene): Isoprene is a naturally occurring diene whose polymerization and dimerization are of significant industrial and academic interest. nih.govresearchgate.net The methyl group in isoprene, an electron-donating group, influences the regioselectivity of the Diels-Alder reaction. Computational studies on isoprene provide a direct comparison for the effect of an electron-donating substituent versus the electron-withdrawing/donating nature of the chlorine atom in chloroprene. The competition between dimerization and polymerization is a key factor in the industrial use of both isoprene and chloroprene. nih.gov
2,3-Dimethyl-1,3-butadiene: The presence of two methyl groups on the butadiene backbone provides further insight into steric and electronic effects. DFT calculations on its Diels-Alder reaction with acrylonitrile (B1666552) showed a preference for a concerted pathway. Comparing this with chloroprene highlights how different substitution patterns on the diene backbone modify reactivity and mechanistic pathways.
This comparative analysis reveals general trends in diene reactivity and provides a more robust framework for interpreting the specific behavior of 2-chloro-1,3-butadiene.
Table 2: Comparative Overview of Computational Studies on Diene Dimerization This table summarizes key findings from computational studies on the dimerization and reactivity of chloroprene and other related dienes.
| Diene | Substituent | Key Computational Findings | Citations |
| 2-Chloro-1,3-butadiene | 2-Chloro | The s-trans conformer is most stable; s-cis is ~3.3 kcal/mol higher in energy, a key factor for Diels-Alder reactions. | smolecule.comacs.org |
| 1,3-Butadiene | None (H) | Serves as a benchmark for studying concerted vs. stepwise Diels-Alder mechanisms via ab initio and DFT methods. | acs.orgnih.gov |
| Isoprene | 2-Methyl | Polymerization and dimerization are competing reactions; the methyl group influences regioselectivity. | nih.govresearchgate.net |
| 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl | DFT calculations favor a concerted pathway over a stepwise diradical pathway in its Diels-Alder reaction with acrylonitrile. |
Control and Mitigation of 1,3 Butadiene, 2 Chloro , Dimer Formation in Industrial Contexts
Dimerization as a Problematic Side Reaction in Chloroprene (B89495) Synthesis and Storage
Chloroprene, or 2-chloro-1,3-butadiene, is a highly reactive monomer that can spontaneously polymerize and dimerize, particularly at ambient temperatures. nih.govnih.gov The dimerization is a thermally initiated reaction, distinct from the free-radical processes that lead to polymerization. free.fr This spontaneous dimerization is a significant issue during both the synthesis and storage of chloroprene. free.fr
The formation of dimers is an exothermic process, which can contribute to a runaway reaction if not properly controlled, posing a safety risk in storage and production vessels. free.fr The presence of these dimers as impurities can also negatively affect the quality of the chloroprene monomer and the subsequent polychloroprene. nih.gov
Strategies for Suppressing Undesirable Dimer Formation
Several strategies are employed in industrial processes to minimize the formation of 1,3-Butadiene (B125203), 2-chloro-, dimer. These methods focus on controlling reaction and storage conditions to disfavor the dimerization reaction.
Temperature Regulation in Production and Storage Vessels
Controlling the temperature is a critical factor in mitigating dimer formation. free.fr Due to the high activation energy of the dimerization reaction, maintaining low temperatures in production and storage vessels is a highly effective method of control. free.fr Uninhibited chloroprene, for instance, must be stored at temperatures below 0°C to prevent spontaneous polymerization and the formation of byproducts like cyclic dimers. epa.gov Storing the monomer at or below 0°C under a nitrogen atmosphere is a common practice to ensure its stability. nih.gov
Dilution and Process Design Modifications
Diluting the chloroprene monomer with inert solvents is another strategy used to ensure its safe handling and transportation, which can also help in managing the heat generated from dimerization. free.fr Modern chloroprene manufacturing processes, which are typically based on the chlorination of butadiene, are conducted within sealed systems to control reaction conditions and minimize byproduct formation. researchgate.net These closed systems, combined with careful process design, help to limit the potential for undesirable side reactions like dimerization. researchgate.net
Synthetic Utility and Applications of 1,3 Butadiene, 2 Chloro , Dimer
Dimer as a Versatile Intermediate in Organic Synthesis
The dimer of 2-chloro-1,3-butadiene serves as a crucial building block in organic synthesis, primarily due to the reactive nature of its double bonds and the presence of chlorine atoms. These features allow for a variety of chemical transformations, making it a valuable precursor for creating diverse molecular architectures.
One of the primary applications of this dimer is in the synthesis of other chlorinated compounds. The inherent reactivity of the dimer allows it to participate in reactions that lead to the formation of various chlorinated derivatives, which are often sought after for their specific properties in pharmaceuticals and agrochemicals. For instance, derivatives of 1,3-butadiene (B125203) are utilized in the manufacturing of fungicides.
The dimer's structure, typically formed through Diels-Alder reactions, provides a cyclic framework that can be further modified. This cyclic nature is a key attribute that synthetic chemists exploit to build complex, three-dimensional molecules. The presence of allylic and vinylic chlorides in the dimer structures offers regioselective sites for nucleophilic substitution and elimination reactions, further expanding its synthetic potential.
Derivatization Reactions and Functional Group Transformations
The chemical reactivity of the 2-chloro-1,3-butadiene dimer allows for a multitude of derivatization reactions and functional group transformations. These reactions are instrumental in converting the basic dimer structure into a wide range of specialty chemicals and functionalized molecules.
Key reaction types include:
Addition Reactions: The double bonds within the dimer are susceptible to addition reactions, allowing for the introduction of various functional groups across the carbon-carbon double bonds.
Substitution Reactions: The chlorine atoms on the dimer can be substituted by other nucleophiles, enabling the incorporation of different functionalities such as hydroxyl, amino, and alkoxy groups.
These transformations are fundamental to tailoring the properties of the resulting molecules for specific applications. For example, the synthesis of polyhalogenated butadienes and their functionalized derivatives often utilizes precursors derived from the dimerization of chlorinated compounds. researchgate.net
Applications in Specialty Chemical Production
The versatility of the 2-chloro-1,3-butadiene dimer as a synthetic intermediate directly translates to its use in the production of various specialty chemicals. Its derivatives find applications in diverse fields, from agriculture to industrial solvents.
In the agrochemical sector, derivatives of 1,3-butadiene are employed in the synthesis of fungicides, contributing to crop protection. The specific structural features imparted by the dimer are crucial for the biological activity of these compounds.
Furthermore, the dimer can be a precursor in the synthesis of certain industrial solvents. For instance, it can be used in processes leading to the production of sulfolane (B150427), a solvent utilized in extraction processes.
The following table provides a summary of the applications of the dimer in specialty chemical production:
| Application Area | Specific Use | Reference |
| Agrochemicals | Intermediate for fungicide synthesis | |
| Industrial Solvents | Precursor for sulfolane production |
Integration into Advanced Material Formulations (e.g., Adhesives, Sealants)
Beyond its role in the synthesis of discrete molecules, the 2-chloro-1,3-butadiene dimer is a valuable component in the formulation of advanced materials, particularly adhesives and sealants. smolecule.com Its chemical structure contributes to the desirable properties of these materials.
The use of chloroprene (B89495) and its derivatives in adhesives and sealants is well-established. smolecule.comontosight.ai The ability of the dimer to participate in polymerization reactions, either as a comonomer or as a cross-linking agent, allows for the creation of robust polymer networks. These networks are essential for the adhesive and sealing properties of the final formulations. The dimer can be included in formulations for molding resins, adhesives, and sealants. google.com
The following table summarizes the role of the dimer in advanced material formulations:
| Material Type | Function of Dimer | Resulting Properties | Reference |
| Adhesives | Comonomer, Cross-linking agent | Enhanced durability and performance | google.com |
| Sealants | Comonomer, Cross-linking agent | Improved chemical resistance | google.com |
| Paints & Coatings | Component of copolymer resins and latexes | Enhanced durability and performance |
Environmental Presence and Monitoring of 1,3 Butadiene, 2 Chloro , Dimerization Products
Detection as Background Contaminants in Polymeric Materials (e.g., gas sampling bags)
Research has identified dimerization products of chloroprene (B89495) as background contaminants in certain types of polymeric materials, most notably in gas sampling bags used for collecting air samples. researchgate.netresearchgate.net While Tedlar® bags are commonly used, they have been known to off-gas contaminants like N,N-dimethylacetamide and phenol. researchgate.net A study specifically identified four chloroprene dimerization products as background contaminants emitted from ALTEF® bags, which are constructed from a proprietary polyvinylidene difluoride (PVDF). researchgate.net
In this study, no chloroprene monomer was detected, but the presence of its dimers was confirmed. researchgate.net This is significant as it indicates that the contamination originates from the material of the bag itself, likely from residual components from the manufacturing process of the polymer. The spontaneous polymerization of chloroprene can be catalyzed by light, peroxides, and other free-radical initiators, leading to the formation of these dimeric compounds. researchgate.net The principal impurities in commercially available chloroprene can include dimers of both chloroprene and butadiene. iarc.fr
The following table summarizes the findings of chloroprene dimer detection in gas sampling bags:
| Material | Contaminant Type | Specific Compounds Detected | Source of Contamination |
| ALTEF® (PVDF) | Background Contaminant | Four chloroprene dimerization products | Emission from the bag material researchgate.netresearchgate.net |
| Tedlar® | Background Contaminant | N,N-dimethylacetamide, Phenol | Off-gassing from the bag material researchgate.netepa.gov |
Elucidation of Emission and Diffusion Processes from Materials
The presence of chloroprene dimers in the headspace of gas sampling bags is a result of emission and diffusion processes from the polymeric material. researchgate.net Studies have shown that the concentration of these dimers gradually increases over time after the bags are filled with a pure inert gas, such as nitrogen. researchgate.net This phenomenon indicates that the dimers are diffusing from the surface and bulk of the bag material into the collected gas sample.
This diffusion process is a critical consideration for the accuracy of environmental air sampling. If the collected sample is stored in the bag for an extended period, the concentration of the target analytes could be skewed by the continuous emission of these background contaminants. Therefore, it is often necessary to flush the bags with pure nitrogen or air to minimize the impact of these contaminants. researchgate.net
Key aspects of the emission and diffusion process include:
Source: The dimers are residual products from the polymerization of chloroprene used in the manufacturing of the polymeric material. researchgate.net
Mechanism: The process is driven by diffusion from the polymer matrix to the surface and subsequent emission into the gas phase. researchgate.net
Temporal Profile: The concentration of the emitted dimers within the bag increases over time. researchgate.net
Methodologies for Environmental Quantification and Source Attribution
The accurate quantification and source attribution of 1,3-butadiene (B125203), 2-chloro-, dimer in environmental and material samples rely on sophisticated analytical techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a primary methodology. epa.govmdpi.com
For the analysis of polymeric materials, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful tool. mdpi.com This technique involves heating the material to a high temperature in the absence of oxygen, which breaks down the polymer into its constituent monomers and other smaller molecules that can then be separated and identified. In the analysis of a styrene-butadiene rubber (SBR) sample, Py-GC/MS identified 2-chloro-1,3-butadiene (chloroprene) and its dimer, 4-vinylcyclohexene. mdpi.com
Source attribution is achieved by analyzing the characteristic fragmentation patterns in mass spectrometry and the retention times in chromatography. mdpi.com For instance, the mass spectrum of the dimer can confirm its molecular weight and structure. By comparing the chemical fingerprint of the contaminants in a sample to the known composition of potential sources, such as specific types of polymeric materials, it is possible to attribute the contamination to its origin.
The following table outlines the primary analytical methodologies:
| Analytical Technique | Application | Detection Principle | Key Findings |
| Gas Chromatography/Flame Ionization Detector (GC/FID) | Analysis of air samples from gas sampling bags | Separation of volatile compounds with detection by flame ionization. epa.gov | Used for quantifying hydrocarbons in vehicle exhaust collected in Tedlar® bags. epa.gov |
| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | Analysis of solid polymeric materials | Thermal decomposition of the polymer followed by separation and identification of fragments by GC/MS. mdpi.com | Identified chloroprene and its dimers in rubber samples. mdpi.com |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Analysis of wastewater and underground water | Separation of compounds by GC and identification based on mass-to-charge ratio. iarc.fr | Enables detection of chloroprene at very low concentrations (0.02 μg/L). iarc.fr |
Advanced Analytical Techniques for 1,3 Butadiene, 2 Chloro , Dimer Characterization
Gas Chromatography (GC) Platforms
Gas chromatography stands as a primary analytical technique for the analysis of volatile and semi-volatile compounds like the chloroprene (B89495) dimer. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components.
Method Development for Dimer Separation and Quantification
The development of a robust GC method is fundamental for the accurate analysis of the 1,3-butadiene (B125203), 2-chloro-, dimer. Chloroprene is known to form cyclic dimers upon standing, even with polymerization inhibitors present. osha.govdnacih.com This necessitates analytical methods capable of separating these dimers from the monomer and other impurities.
Method development often involves optimizing parameters such as injector temperature, oven temperature programming, and carrier gas flow rate to achieve optimal separation. For instance, a temperature program might start at a lower temperature to separate volatile components and then ramp up to elute the higher-boiling point dimers. dtic.mil The use of an internal standard is a common practice to ensure accurate quantification by correcting for variations in injection volume and detector response. researchgate.net
A key challenge in the analysis of chloroprene and its dimers is their inherent instability. dnacih.com Therefore, sample preparation and handling are critical. It is often recommended to use freshly distilled chloroprene for preparing analytical standards to ensure purity. dnacih.com
Application of Different Stationary Phases (e.g., Porapak-packed columns)
The choice of the GC column's stationary phase is critical for achieving the desired separation. For the analysis of chloroprene and its related compounds, including dimers, various stationary phases have been employed.
Porous polymer packings, such as Porapak Q, are effective for analyzing volatile compounds and light solvents. restek.com These materials offer good resolution for a range of analytes. Another material, Chromosorb 106, has been selected for its high surface area, which is beneficial for trapping and analyzing chloroprene. dnacih.com
In some applications, multiple columns are connected in series to enhance separation. For example, a two-column system with dibutyl maleate (B1232345) on the first section and bis-(2-methoxyethoxy)ethyl ether on the second has been used for analyzing butadiene plant process streams. epa.gov Non-polar columns are also utilized, particularly for the analysis of impurities like the dimer 4-vinylcyclohexene-1 in butadiene. srainstruments.it
Below is a table summarizing various stationary phases used in the GC analysis of chloroprene and related compounds:
| Stationary Phase | Application | Reference |
| Porapak Q | Analysis of volatile compounds and light solvents. | restek.com |
| Chromosorb 106 | Sampling and analysis of chloroprene in air. | dnacih.com |
| Dibutyl maleate & bis-(2-methoxyethoxy)ethyl ether | Analysis of butadiene process streams. | epa.gov |
| Non-polar column | Analysis of 4-Vinylcyclohexene-1 in butadiene. | srainstruments.it |
| WAX type column | Separation of acetonitrile (B52724) from C3/C4 matrix. | srainstruments.it |
Integration with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
GC is often coupled with various detectors for the identification and quantification of separated compounds. The Flame Ionization Detector (FID) and Mass Spectrometer (MS) are two of the most common detectors used in the analysis of 1,3-butadiene, 2-chloro-, dimer.
The FID is a robust and widely used detector that provides high sensitivity for organic compounds. osha.govresearchgate.net It is often employed for routine quantification due to its linear response over a wide concentration range. researchgate.net However, the FID does not provide structural information.
For definitive identification, GC is coupled with a Mass Spectrometer (GC-MS). dtic.milresearchgate.net The MS detector provides a mass spectrum for each separated component, which serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries. dtic.mil Pyrolysis-GC/MS is a specific application where the thermal degradation products of a material, such as polychloroprene rubber, are analyzed. This technique is particularly useful for identifying the characteristic dimer of 2-chloro-1,3-butadiene. dtic.mil
The selection between FID and MS often depends on the analytical goal. For quantitative analysis where the identity of the compounds is already known, GC-FID is often sufficient. For qualitative analysis or in cases where unknown compounds may be present, the structural information provided by GC-MS is indispensable.
Advanced Spectroscopic Methods
While GC provides excellent separation, advanced spectroscopic methods are essential for the detailed structural characterization of the this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of chemical compounds. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within the dimer's structure.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable. rsc.org These experiments help to establish connectivity between different atoms in the molecule, allowing for unambiguous assignment of the signals in the NMR spectra. grafiati.com For instance, in the analysis of vulcanized chloroprene rubber, 2D NMR has been used to correlate ¹H and ¹³C signals, aiding in the structural characterization of the polymer and its cross-links. rsc.org High-field ¹³C NMR has also been applied to study the sequence of monomers in chloroprene copolymers. researchgate.net
Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by analyzing the fragmentation patterns of a selected ion. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the chloroprene dimer is isolated and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions (product ions).
The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used to confirm its identity and elucidate its chemical makeup. This technique is highly selective and can be used to differentiate between isomers that might have the same mass-to-charge ratio. shimadzu.com The analysis of fragmentation patterns is crucial for distinguishing the various possible dimer structures of 2-chloro-1,3-butadiene.
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Structural Features
Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental tools for identifying the structural characteristics of chloroprene dimers.
Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within the molecule. While specific UV spectral data for the chloroprene dimer is not extensively detailed in foundational studies, the UV spectrum of the monomer, 2-chloro-1,3-butadiene, is well-documented. It shows a maximum absorption (λmax) in hexane (B92381) at 223 nm. nih.gov This absorption is characteristic of the conjugated diene system, which is altered during the dimerization process as the double bonds are consumed to form the new cyclic structures. The resulting dimers, having lost the extended conjugation of the monomer, would be expected to exhibit different UV absorption characteristics, typically shifting to shorter wavelengths.
Table 1: Spectroscopic Data for Chloroprene and its Dimers
| Compound | Analytical Technique | Key Findings | Reference |
| 2-Chloro-1,3-butadiene (Monomer) | UV Spectroscopy | Maximum absorption at 223 nm in hexane. | nih.gov |
| 1,2-dichloro-1,2-divinyl-cyclobutane (Dimer) | Infrared (IR) Spectroscopy | Used alongside n.m.r. to confirm the chemical structure. | rsc.org |
Hyphenated Techniques (e.g., Pyrolysis-GC/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing the complex mixtures produced during chloroprene dimerization.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose. In this method, the material is thermally decomposed (pyrolyzed) into smaller, characteristic fragments that are then separated by gas chromatography and identified by mass spectrometry. csic.esd-nb.info This technique is particularly well-suited for the analysis of elastomers like polychloroprene. dtic.mil The dimer of 2-chloro-1,3-butadiene is a characteristic product of the pyrolytic degradation of polychloroprene rubber, and its detection can be used to positively identify the polymer. dtic.mil
Research on the thermal dimerization of chloroprene has employed a Pyrolysis-Gas-Liquid Chromatography (Py-GLC) technique to analyze the reaction products and investigate the kinetics of formation for individual dimers. rsc.orgresearchgate.netrsc.org This approach allows for the separation and quantification of the different dimer isomers formed, such as the cyclobutane (B1203170) and cyclohexene (B86901) derivatives. rsc.org Another advanced method, Headspace Solid-Phase Microextraction coupled with Gas Chromatography–Mass Spectrometry (HS-SPME-GC–MS) , has also been successfully used to identify chloroprene dimers in the volatile and semi-volatile compounds emitted from polymeric materials. chromatographyonline.com
These hyphenated methods provide detailed information about the composition of the dimer mixture and can be used to study the effects of additives or exposure to different chemical environments on the material. dtic.mil
Dilatometry for Kinetic Measurements of Dimerization
Dilatometry is a classical and effective technique for measuring volume changes in a reacting system, which can be directly related to the extent of the reaction. It has been a key method for studying the kinetics of chloroprene dimerization.
The data obtained from dilatometry allows for the calculation of important kinetic parameters, providing insight into the reaction mechanism. rsc.orgresearchgate.net The energy of activation for the formation of the different dimer derivatives (cyclobutane and cyclohexene) was found to be identical, with similar entropies of activation, suggesting a common or similar transition state for their formation. rsc.orgrsc.org
Table 2: Kinetic Data for Chloroprene Dimerization via Dilatometry
| Parameter | Value/Finding | Temperature Range | Reference |
| Reaction Order | Second Order (2.1 ± 0.2) | 25–60°C | rsc.orgrsc.org |
| Activation Energy | Identical for cyclobutane and cyclohexene derivatives | 25–60°C | rsc.orgrsc.org |
| Entropy of Activation | Similar for cyclobutane and cyclohexene derivatives | 25–60°C | rsc.orgrsc.org |
Future Research Directions in 1,3 Butadiene, 2 Chloro , Dimer Chemistry
Development of Highly Selective Dimerization Catalysts
The thermal dimerization of 2-chloro-1,3-butadiene typically yields a mixture of products, including various regio- and stereoisomers of vinylcyclohexene (B1617736) and divinylcyclobutane derivatives. Future research will likely focus on the development of catalysts that can steer the dimerization towards a single, desired isomer, thereby increasing process efficiency and reducing downstream separation costs.
Transition metal catalysts, particularly those based on palladium and nickel, have shown promise in the selective dimerization of other dienes like isoprene (B109036) and butadiene, and offer a fertile ground for exploration in the context of 2-chloro-1,3-butadiene. atamankimya.com For instance, palladium complexes with phosphine (B1218219) ligands have been shown to favor specific dimer structures in isoprene dimerization. atamankimya.com Research into analogous systems for 2-chloro-1,3-butadiene could lead to catalysts that selectively promote either the Diels-Alder or [2+2] cycloaddition pathways.
Furthermore, the use of Lewis acid catalysts, such as bis(catecholato)germanes, has demonstrated selectivity control in the dimerization of α-methylstyrene, suggesting their potential applicability to chlorinated dienes. google.com The tunability of these catalysts through the introduction of donor additives could provide a means to fine-tune the electronic and steric environment of the catalytic center, thereby enhancing selectivity for a particular dimer. google.com
Future investigations should systematically screen a variety of ligand-metal combinations and explore the impact of reaction parameters such as temperature, pressure, and solvent on catalyst performance. The goal is to develop robust, recyclable, and highly selective catalysts for the production of specific 2-chloro-1,3-butadiene dimers.
Table 1: Potential Catalyst Systems for Selective Dimerization
| Catalyst Class | Metal Center | Potential Ligands | Target Selectivity |
|---|---|---|---|
| Transition Metal Complexes | Palladium, Nickel | Phosphines, N-heterocyclic carbenes | Specific regio- and stereoisomers |
| Ziegler-Natta Type | Titanium, Cobalt, Iron | Alkylaluminum compounds | Linear vs. cyclic dimers |
| Lewis Acids | Germanium, Aluminum | Catecholates, Salen-type ligands | Control of cycloaddition pathway |
Exploration of Novel Reaction Pathways for Dimer Formation
Beyond traditional thermal and metal-catalyzed dimerization, future research could uncover entirely new reaction pathways for the formation of 2-chloro-1,3-butadiene dimers. This includes exploring photochemical and electrochemical methods, as well as biocatalytic routes.
Photochemical dimerization, initiated by specific wavelengths of light, could offer a high degree of control over the reaction, potentially leading to the formation of unique, kinetically favored products that are not accessible under thermal conditions. The use of photosensitizers could further refine the selectivity of these reactions.
Electrochemical synthesis represents another promising avenue. By controlling the electrode potential, it may be possible to generate reactive intermediates, such as radical cations, that could dimerize in a controlled manner. This approach could also offer a greener alternative to traditional methods that require harsh reagents or high temperatures.
Biocatalysis, using either isolated enzymes or whole-cell systems, is an emerging area with the potential for unparalleled selectivity. While currently underexplored for this specific reaction, the discovery or engineering of enzymes capable of catalyzing the dimerization of 2-chloro-1,3-butadiene could lead to highly sustainable and efficient processes for producing enantiomerically pure dimers.
Advanced Spectroscopic Techniques for In Situ Monitoring of Dimerization
A detailed understanding of the kinetics and mechanisms of 2-chloro-1,3-butadiene dimerization requires the ability to monitor the reaction in real-time. Future research will increasingly rely on advanced spectroscopic techniques for the in situ analysis of these complex reaction mixtures.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques such as COSY and HMQC, can provide detailed structural information on the various dimer isomers as they are formed. The use of flow-NMR setups could allow for continuous monitoring of the reaction progress.
Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, offers another powerful tool for in situ analysis. These techniques are sensitive to changes in chemical bonding and can be used to track the consumption of the monomer and the formation of different dimer products. The use of fiber-optic probes allows for the integration of these techniques directly into reaction vessels.
Mass spectrometry, coupled with soft ionization techniques, can provide real-time information on the molecular weight of the products and intermediates, aiding in the elucidation of reaction pathways.
Table 2: Spectroscopic Techniques for In Situ Dimerization Monitoring
| Technique | Information Provided | Advantages for In Situ Analysis |
|---|---|---|
| NMR Spectroscopy | Structural isomer identification, quantification | Non-destructive, detailed structural information |
| Raman/FTIR Spectroscopy | Functional group analysis, reaction kinetics | Real-time monitoring, compatible with various reaction conditions |
| Mass Spectrometry | Molecular weight of products and intermediates | High sensitivity, identification of transient species |
Design of Dimer-Derived Functional Materials
The unique chemical structures of 2-chloro-1,3-butadiene dimers, which contain reactive vinyl and chloro-substituted double bonds, make them attractive building blocks for the synthesis of novel functional materials. Future research in this area is poised for significant growth.
One promising direction is the use of these dimers as monomers or cross-linking agents in the synthesis of specialty polymers. The presence of multiple reactive sites allows for the creation of highly cross-linked networks with potentially enhanced thermal stability, chemical resistance, and mechanical properties. For example, the Diels-Alder adducts could be used to create thermally reversible crosslinks in polymers, leading to self-healing materials. google.com
The halogenated nature of the dimers also suggests their potential application in the field of organic electronics. Halogenated organic compounds are known to exhibit interesting electronic properties and have been investigated as organic semiconductors. researchgate.net The specific arrangement of chlorine atoms and conjugated systems in the dimers could be tailored to create materials with specific charge-transport characteristics for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Furthermore, the dimers can serve as precursors for the synthesis of more complex molecules. The vinyl groups can be functionalized through a variety of chemical transformations, such as epoxidation, hydrogenation, or hydroformylation, to introduce new functionalities. The chlorine atoms can be substituted to introduce other functional groups, opening up a wide range of possibilities for creating novel fine chemicals and materials.
Comprehensive Environmental Transport and Fate Modeling of Dimerization Products
As with any chemical process, a thorough understanding of the environmental impact of 2-chloro-1,3-butadiene dimerization is crucial. Future research should focus on developing comprehensive environmental transport and fate models for the various dimerization products.
These models will need to consider the physicochemical properties of each dimer isomer, such as water solubility, vapor pressure, and octanol-water partition coefficient. These parameters, which can be estimated using computational methods and validated experimentally, will govern the distribution of the dimers in different environmental compartments (air, water, soil).
The models should also account for the potential degradation pathways of the dimers, including biodegradation, photodegradation, and chemical hydrolysis. Laboratory studies and field monitoring will be necessary to determine the rates of these processes and to identify any persistent or toxic degradation products.
Advanced multimedia fate and transport models, such as the EPA's Total Risk Integrated Methodology (TRIM.FaTE), can be adapted to simulate the environmental behavior of the 2-chloro-1,3-butadiene dimers. researchgate.net These models will be invaluable for assessing potential exposure risks and for developing strategies to mitigate any adverse environmental impacts. The ultimate goal is to ensure that the production and use of these valuable chemical intermediates can be carried out in a safe and sustainable manner.
Q & A
Q. What are the established methods for synthesizing and characterizing 1,3-Butadiene, 2-chloro-, dimer in laboratory settings?
The dimer is typically formed via Diels-Alder reactions, analogous to the dimerization of 1,3-butadiene to 4-vinylcyclohexene (4-VCH) . Characterization relies on gas chromatography (GC) using Porapak-packed columns (e.g., Porapak OS100/120 for purity and Porapak PS801100 for dimer analysis). Retention times for the dimer (4.7 minutes) and monomer (0.4 minutes) are critical for identification, with calibration against standards to ensure accuracy . Isomeric composition (e.g., 80:20 mixtures of structural isomers) can be resolved using hydrogenation followed by UV spectroscopy or GC-MS .
Q. How can gas chromatography be optimized to quantify dimer concentrations accurately?
GC optimization requires selecting appropriate columns (e.g., 2-m × 2-mm glass columns with Porapak phases) and controlling thermal conditions to resolve dimer peaks from monomeric impurities. Calibration with dimer standards is essential, as retention times vary with column aging. Dimer concentrations are calculated using peak area ratios (dimer vs. monomer), but results may vary due to thermal degradation or storage history of samples . For example, repeated heating of butadiene cylinders increases dimer formation, necessitating fresh controls for reproducibility .
Advanced Research Questions
Q. What challenges arise in determining the isomeric composition of this compound, and how can they be addressed?
The dimer exists as a mixture of structural isomers (e.g., 1,3-dimethylene and 2,3-dimethylene isomers), complicating spectral analysis . Advanced methods include:
- Hydrogenation : Selective reduction of isomers to distinct products, followed by GC or NMR to quantify ratios.
- UV Spectroscopy : Isomers exhibit unique absorption profiles, enabling differentiation when combined with computational modeling .
- Theoretical Calculations : Density functional theory (DFT) can predict isomer stability and reaction pathways, aiding in spectral assignments .
Q. How do computational models aid in understanding the electronic properties of the dimer?
Computational studies, such as hyperpolarizability calculations at varying dimer distances, reveal electronic interactions between monomers. For example, exciton coupling models predict nonlinear optical properties (e.g., second harmonic generation) based on dimer geometry, providing insights into charge transfer mechanisms . These models are validated against experimental data, such as UV-Vis spectra, to refine theoretical parameters .
Q. How should researchers address discrepancies in dimer concentration data across experimental replicates?
Inconsistencies often stem from thermal degradation during storage or GC column variability. Mitigation strategies include:
- Standardized Protocols : Fresh sample preparation and column conditioning to minimize artifacts .
- Data Normalization : Reporting dimer concentrations relative to internal standards (e.g., acetonitrile in butadiene matrices) .
- Error Analysis : Statistical evaluation of thermal history effects, as dimer content increases with prolonged storage at ambient temperatures .
Q. What are the potential toxicological implications of this compound based on metabolite studies?
While direct toxicity data for the dimer are limited, its structural similarity to 1,3-butadiene suggests possible genotoxicity. Metabolites like 1-chloro-2-hydroxy-3-butene (CHB) and 1-chloro-3-buten-2-one (CBO) are alkylating agents that may damage DNA . Researchers should design in vitro assays (e.g., Ames tests) using liver microsomes to simulate metabolic activation, coupled with LC-MS to track reactive intermediates .
Methodological Notes
- GC Analysis : Reference Figure A2.1 in developmental toxicology studies for dimer peak identification .
- Isomer Resolution : Use hydrogenation protocols from The Journal of Organic Chemistry (1969) for reproducible isomer ratios .
- Computational Validation : Cross-check hyperpolarizability models with experimental hyper-Rayleigh scattering data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
